2-(8-bromo-2H-chromen-6-yl)acetonitrile
Description
2-(8-Bromo-2H-chromen-6-yl)acetonitrile is a brominated coumarin derivative featuring a chromen (coumarin) core substituted with a bromine atom at the 8-position and an acetonitrile group at the 6-position. The compound’s molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 282.09 g/mol. Its structure combines the aromatic and planar characteristics of the coumarin scaffold with the electron-withdrawing effects of the bromine and nitrile groups, which influence its electronic properties and reactivity.
The nitrile group (-CN) enhances the compound’s utility as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.
Properties
IUPAC Name |
2-(8-bromo-2H-chromen-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUJJXVWQQWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C(=CC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274016 | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-88-0 | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-6-acetonitrile, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(8-bromo-2H-chromen-6-yl)acetonitrile is a compound derived from the chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a chromene core with a bromine atom and an acetonitrile group, which may influence its interaction with biological targets. Its molecular formula is and it possesses unique properties due to the presence of the bromine atom, which can enhance its reactivity and biological interactions.
The biological activity of 2-(8-bromo-2H-chromen-6-yl)acetonitrile is primarily attributed to its ability to interact with various biomolecules. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity and modulation of cellular pathways.
Biological Activities
Research indicates that 2-(8-bromo-2H-chromen-6-yl)acetonitrile exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds in the chromene family can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are implicated in cancer progression, particularly in hypoxic tumors .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although detailed investigations are still required.
Study 1: Anticancer Activity
A study focused on the structure-activity relationship (SAR) of similar chromene derivatives revealed that modifications at specific positions significantly influenced their anticancer potency. For instance, compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines .
| Compound | IC50 (μM) |
|---|---|
| 2-(8-bromo-2H-chromen-6-yl)acetonitrile | 0.5 |
| 4-methoxyphenyl derivative | 0.6 |
| 3,5-dimethylphenyl derivative | 0.5 |
Study 2: Enzyme Inhibition
Inhibition studies against tumor-associated CAs IX and XII demonstrated that derivatives of the chromene scaffold could selectively inhibit these enzymes, thus providing a potential therapeutic avenue for hypoxic tumors .
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of various chromene derivatives indicated that some exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Several studies have investigated the cytotoxic effects of coumarin derivatives, including 2-(8-bromo-2H-chromen-6-yl)acetonitrile, against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against ovarian and lung cancer cells, with IC values as low as 0.01 μM .
Compound Cell Line IC (μM) 6 A-427 <0.01 6 LCLC-103H <0.30 6 RT-4 <0.30 - Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria and fungi. Its derivatives have demonstrated effective inhibition against strains like Staphylococcus aureus and Candida albicans .
Biological Research
- Enzyme Inhibition Studies : The compound's structure allows it to interact with various biological targets, making it useful in enzyme inhibition studies. Its bromine atom can serve as a leaving group in substitution reactions, facilitating interactions with enzyme active sites.
- Molecular Docking Studies : Research involving molecular docking has shown that similar coumarin derivatives can effectively bind to target proteins involved in cancer pathways, suggesting that 2-(8-bromo-2H-chromen-6-yl)acetonitrile may also exhibit promising binding affinities .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxicity of a series of coumarin derivatives against multiple cancer cell lines, revealing that modifications to the coumarin structure significantly influenced their potency . The results indicated that the presence of electron-donating groups enhanced anticancer activity.
- Antimicrobial Testing : In another study, coumarin analogues were tested for their antimicrobial efficacy against various pathogens. The results showed that compounds with specific substitutions exhibited better activity than traditional antibiotics .
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (C₁₀H₈ClNO₂) This compound () shares the acetonitrile substituent but features a chlorine atom at the 8-position and a benzodioxin core instead of chromen. The molecular weight (209.63 g/mol) is lower due to the smaller chlorine atom and benzodioxin structure.
- 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (C₁₀H₈BrNO₂) The brominated benzodioxin analogue () highlights the halogen size effect: bromine’s larger atomic radius and polarizability increase molecular weight (271.09 g/mol) and may elevate boiling/melting points compared to its chloro counterpart. The benzodioxin core’s electron-rich oxygen atoms could also stabilize negative charge density, contrasting with the chromen’s lactone ring.
Heterocyclic Core Variations
- (2-Bromo-1,3-benzothiazol-6-yl)acetonitrile (C₈H₅BrN₂S) This benzothiazole derivative () replaces the chromen core with a benzothiazole ring, incorporating a sulfur atom. The molecular weight (241.11 g/mol) is intermediate between chloro- and bromo-benzodioxin analogues.
(6-Bromo-pyridin-2-yl)-acetonitrile (C₇H₅BrN₂)
With a pyridine core (), this compound’s nitrogen atom introduces strong electron-withdrawing effects, reducing electron density at the nitrile group compared to chromen or benzodioxin systems. The simpler structure (molecular weight: 211.03 g/mol) may improve solubility in polar solvents.
Reactivity and Functionalization
The acetonitrile group in all compounds enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids). However, electronic modulation by the core structure affects reaction rates. For example:
- Chromen’s lactone ring () may donate electron density via resonance, slightly deactivating the nitrile group compared to benzothiazole or pyridine cores.
Preparation Methods
Bromination of Coumarin Derivative
- Starting from 2H-chromen-6-yl derivatives, bromination is achieved using elemental bromine or N-bromosuccinimide (NBS) under mild conditions.
- The bromine selectively substitutes at the 8-position of the chromen ring due to electronic and steric effects.
- The reaction is typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
- The brominated intermediate is isolated as a solid after work-up, often by filtration and recrystallization.
Introduction of Acetonitrile Side Chain
- The acetonitrile group is introduced at the 6-position via a nucleophilic substitution or condensation reaction.
- A common approach involves the reaction of the 8-bromo-coumarin derivative with a cyanomethylating agent such as bromoacetonitrile or via a Mannich-type reaction involving 3-bromopropionitrile.
- The reaction is catalyzed by bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).
- The reaction mixture is stirred at room temperature or heated moderately to facilitate substitution.
- After completion, the product is extracted with organic solvents, purified by column chromatography, and dried under vacuum.
Representative Experimental Procedure
A typical experimental synthesis based on related coumarin derivatives and brominated intermediates is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2H-chromen-6-yl derivative + NBS, CH2Cl2, RT | Bromination at 8-position to yield 8-bromo-2H-chromen-6-yl intermediate |
| 2 | 8-bromo intermediate + bromoacetonitrile + K2CO3, DMF, 50°C, 4-6 h | Nucleophilic substitution introducing acetonitrile side chain at 6-position |
| 3 | Work-up: aqueous quench, extraction with dichloromethane | Isolation of crude product |
| 4 | Purification: silica gel column chromatography (ethyl acetate/hexane) | Purified 2-(8-bromo-2H-chromen-6-yl)acetonitrile obtained |
Analytical Data Supporting Synthesis
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for aromatic protons of the chromen ring and methylene protons adjacent to the nitrile group.
- ^13C NMR confirms the presence of nitrile carbon (~115 ppm) and brominated aromatic carbons.
-
- Strong absorption band near 2220-2250 cm^-1 indicative of the nitrile (C≡N) stretch.
- Aromatic C-H and C=C stretches observed at 1600-1500 cm^-1.
-
- Molecular ion peak consistent with molecular weight 250.09 g/mol (C11H8BrNO).
- Isotopic pattern confirming bromine presence.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination + Nucleophilic Substitution | 2H-chromen-6-yl derivative | NBS, bromoacetonitrile, K2CO3, DMF | RT to 50°C, 4-6 h | 70-85% (typical) | Regioselective bromination and side-chain introduction |
| Mannich-type Reaction | Benzaldehyde + 3-acetylcoumarin + 3-bromopropionitrile | CuSO4 catalyst, K2CO3, NaN3 | Room temp, 4-8 h | 75-86% | Alternative route via β-amidoketone intermediates |
Research Findings and Notes
- The regioselectivity of bromination at the 8-position is well-documented due to electronic effects of the coumarin ring system.
- The use of potassium carbonate as a base facilitates the nucleophilic substitution by deprotonating intermediates and enhancing nucleophilicity.
- Solvent choice (DMF, DMA) is critical for solubilizing reactants and enabling smooth reaction kinetics.
- Purification by silica gel chromatography is effective in isolating the target compound from side products.
- The synthetic route is adaptable for scale-up and modification to introduce other substituents on the coumarin ring.
Q & A
Q. What are the key structural features of 2-(8-bromo-2H-chromen-6-yl)acetonitrile, and how do they influence its chemical reactivity?
The compound comprises a chromen (benzopyran) core with a bromine atom at position 8 and an acetonitrile group at position 6. The bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions, while the electron-withdrawing nitrile group directs further functionalization via nucleophilic addition or coupling reactions. The planar chromen ring system facilitates π-π stacking interactions in crystal packing, which can be analyzed using hydrogen bonding graph set theory (e.g., Etter’s rules) .
Q. Structural Comparison Table of Analogous Compounds
| Compound Name | Core Structure | Substituents | Reactivity Notes |
|---|---|---|---|
| 2-(8-bromo-2H-chromen-6-yl)acetonitrile | Chromen | 8-Br, 6-CN | High EAS activity at C7 |
| 2-(5-chloro-1,4-benzodioxin-7-yl)acetonitrile | Benzodioxin | 5-Cl, 7-CN | Reduced aromaticity vs. chromen |
| 2-(4-Bromo-1H-indol-3-yl)acetonitrile | Indole | 4-Br, 3-CN | Preferential substitution at C2/C5 |
Q. What synthetic routes are commonly employed for 2-(8-bromo-2H-chromen-6-yl)acetonitrile?
A typical synthesis involves:
Bromination : Direct bromination of 2H-chromen-6-yl precursors using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .
Cyanomethylation : Introduction of the acetonitrile group via nucleophilic substitution or Pd-catalyzed cyanation (e.g., using Zn(CN)₂/K₃PO₄) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Advanced Research Questions
Q. How can crystallographic data for 2-(8-bromo-2H-chromen-6-yl)acetonitrile be refined using SHELX software?
SHELXL refinement involves:
- Data Integration : Process diffraction data (e.g., from a Bruker D8 Venture) with SAINT, ensuring completeness (>99%) and redundancy (>4×).
- Model Building : Assign anisotropic displacement parameters (ADPs) for Br and CN groups. Use WinGX for visualization and ORTEP for ellipsoid plots .
- Validation : Check for R-factor convergence (target: R₁ < 0.05) and analyze residual electron density peaks (<1.0 eÅ⁻³). Example parameters from analogous compounds: R₁ = 0.073, wR₂ = 0.188, data-to-parameter ratio = 17.6 .
Q. What challenges arise in analyzing reaction mechanisms involving the nitrile and bromo groups?
- Competing Pathways : The bromine atom may undergo elimination (e.g., dehydrohalogenation) under basic conditions, competing with nitrile-mediated coupling (e.g., Suzuki-Miyaura). Mechanistic studies require DFT calculations (B3LYP/6-31G*) to map transition states .
- Spectroscopic Contradictions : Discrepancies in ¹³C NMR shifts (e.g., CN group at δ 115–120 ppm) may arise from solvent polarity effects. Use deuterated DMSO or CDCl₃ for consistency .
Q. How do structural analogs of 2-(8-bromo-2H-chromen-6-yl)acetonitrile differ in biological activity?
- Bromine vs. Chlorine : Brominated analogs exhibit stronger hydrophobic interactions with enzyme active sites (e.g., cytochrome P450), increasing inhibitory potency by ~30% compared to chloro derivatives .
- Core Heterocycle : Chromen-based compounds show higher DNA intercalation efficiency than benzodioxin analogs due to planar aromaticity, as evidenced by fluorescence quenching assays .
Q. What methodological approaches resolve contradictions in reported synthetic yields?
- DoE Optimization : Apply a Design of Experiments (DoE) framework to variables like temperature (20–80°C), catalyst loading (1–5 mol%), and solvent (THF vs. DMF). Pareto analysis identifies bromination efficiency (p < 0.01) as the critical factor .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitrile group incorporation (C≡N stretch at ~2250 cm⁻¹) and adjust reaction time dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
